1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties .
Result of Action
The resultant compounds synthesized using 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have shown promising anti-cancer properties . For instance, one of the synthesized compounds, RB7, was found to incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Action Environment
It is known that the synthesis of similar compounds involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine , suggesting that the reaction conditions could potentially influence the compound’s action and stability.
Advantages and Limitations for Lab Experiments
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, the compound may have limitations in terms of its cytotoxicity and neurotoxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research of 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. One direction is to further investigate its potential therapeutic applications, including its anticancer, anti-inflammatory, and neuroprotective effects. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential side effects of the compound and to develop safer and more effective derivatives. Finally, the compound may have potential applications in other fields, including materials science and catalysis.
Scientific Research Applications
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. The compound has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h12H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFZBHNKYYMPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2C(F)(F)F)Br)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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